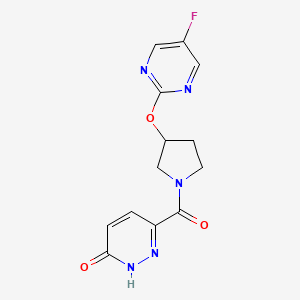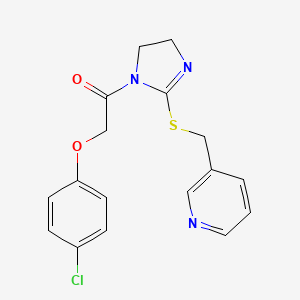![molecular formula C13H12N4O3S2 B2465242 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207022-61-4](/img/structure/B2465242.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that features a benzo[d]thiazole ring, a pyrazole ring, and a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation, often using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrazole Ring: The pyrazole ring is typically formed through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by coupling with the benzo[d]thiazole derivative.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the pyrazole derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. It might also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The exact pathways would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-triazol-1-yl)acetamide: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is unique due to the specific combination of its functional groups and ring systems. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-22(19,20)9-3-4-10-11(7-9)21-13(15-10)16-12(18)8-17-6-2-5-14-17/h2-7H,8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUDVWDXINTDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2465159.png)
![(Z)-3,4,5-triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2465162.png)
![1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2465164.png)
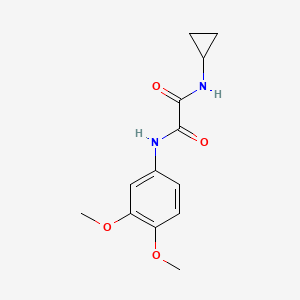
![2-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHOXYBENZAMIDE](/img/structure/B2465168.png)

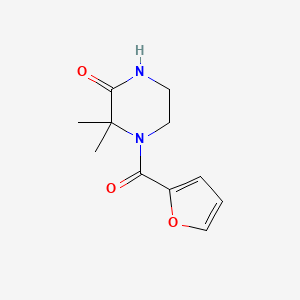
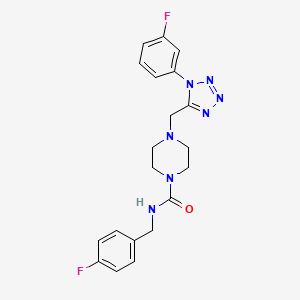
![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(2,6-difluorophenyl)methyl]benzamide](/img/structure/B2465176.png)
![4-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid](/img/structure/B2465177.png)
![3-(4-chlorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2465178.png)
![2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2465179.png)
